REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][N:8]=[C:9]2O)=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:15]>>[Cl:15][C:9]1[C:10]2[C:5](=[CH:4][CH:3]=[C:2]([CH3:1])[CH:11]=2)[CH:6]=[CH:7][N:8]=1
|
Name
|
|
Quantity
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3.55 g
|
Type
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reactant
|
Smiles
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CC1=CC=C2C=CN=C(C2=C1)O
|
Name
|
|
Quantity
|
10 mL
|
Type
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reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The residue, after removal of POCl3
|
Type
|
DISTILLATION
|
Details
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by distillation
|
Type
|
CUSTOM
|
Details
|
was quenched with iced water
|
Type
|
EXTRACTION
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Details
|
extracted with methylene chloride (3×)
|
Type
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CUSTOM
|
Details
|
Purification by flash silica gel column
|
Type
|
WASH
|
Details
|
as elute
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC2=CC=C(C=C12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |